molecular formula C7H7BF3NO3 B595204 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid CAS No. 1218790-79-4

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

Cat. No.: B595204
CAS No.: 1218790-79-4
M. Wt: 220.942
InChI Key: IEXZQXIMOMPBOM-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid” is a chemical compound that is often used in scientific research . It is also known as “this compound, pinacol ester” and has a molecular weight of 303.09 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-18-10(9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to be involved in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of various boronic acids, including (2,6-dimethoxy-3-pyridyl)boronic acid and (2,6-dichloro-3-pyridyl)boronic acid, through directed ortho-metalation reactions highlights the reactivity of pyridylboronic acids. These compounds serve as precursors for Suzuki–Miyaura cross-coupling reactions, enabling the creation of highly functionalized heteroarylpyridine derivatives. This approach has facilitated the synthesis of compounds with significant potential in scientific research, demonstrating the versatility of boronic acids in organic synthesis (Smith et al., 2008).

Lewis Acid Properties and Catalysis

Tris(pentafluorophenyl)boron's reactivity with nitrogen-containing compounds, including pyridines, has been studied for its ability to form B-N coordination adducts. This reactivity underpins its use in catalysis, especially in polymerization reactions where it acts as an activator for metallocene catalysts, showcasing the utility of boron compounds in facilitating chemical transformations (Focante et al., 2006).

Sensor Development

A D-(π-A)2-type pyridine-boron trifluoride complex has been designed as a colorimetric and fluorescent sensor for detecting water content in solvents. Its sensitivity across a broad range highlights the potential of boron-nitrogen complexes in developing sensitive detection systems for various applications, including environmental monitoring and quality control in chemical processes (Tsumura et al., 2018).

Electronic Communication and Binding Studies

The study of bifunctional conjugated organoboranes has revealed insights into electronic communication between boron centers and the effects of pyridine binding on their electronic properties. These findings have implications for the design of materials with specific electronic characteristics, useful in electronics and photonics (Sundararaman et al., 2006).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXZQXIMOMPBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681749
Record name [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-79-4
Record name B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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